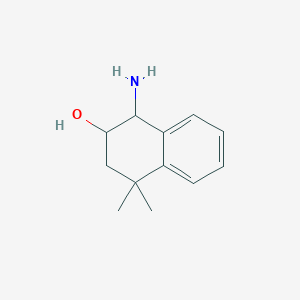
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C12H17NO. This compound is characterized by its unique structure, which includes a naphthalene ring system with an amino group and a hydroxyl group attached. It is a colorless or slightly yellow liquid with a distinct aromatic odor .
Métodos De Preparación
The synthesis of (1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another approach is the reductive amination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one with ammonia or an amine in the presence of a reducing agent such as sodium borohydride .
Industrial production methods typically involve large-scale reduction processes using high-pressure hydrogenation reactors. These methods ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Major products formed from these reactions include various substituted naphthalenes, ketones, and alcohols .
Aplicaciones Científicas De Investigación
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:
1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one: This compound differs by having a ketone group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological studies .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-amino-4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C12H17NO/c1-12(2)7-10(14)11(13)8-5-3-4-6-9(8)12/h3-6,10-11,14H,7,13H2,1-2H3 |
Clave InChI |
ARLFGNRPKQKZHI-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(C2=CC=CC=C21)N)O)C |
SMILES canónico |
CC1(CC(C(C2=CC=CC=C21)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Trifluoromethyl)phenyl]-1-imidazoline](/img/structure/B1640295.png)
![4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B1640297.png)

![4-[(E,3E)-3-hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1640303.png)
![1-(4,5-dihydro-1H-furo[2,3-g]indazol-7-yl)ethanone](/img/structure/B1640308.png)







